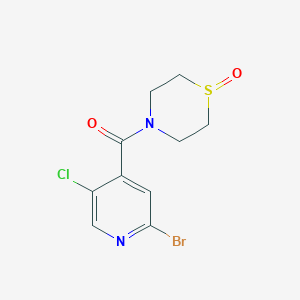
4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one, also known as BCT-100, is a compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thiomorpholine-based compound that has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. This inhibition leads to a disruption in cellular function, which ultimately leads to the desired effect of the compound.
Biochemical and Physiological Effects
4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one has also been shown to have anti-microbial properties by disrupting the bacterial cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one in lab experiments is its relatively simple synthesis method. It can be easily synthesized in large quantities, making it ideal for large-scale studies. Another advantage is its potential applications in various fields of scientific research. However, one limitation is the lack of information on its toxicity and side effects. Further studies are needed to determine its safety for use in humans.
Direcciones Futuras
There are many potential future directions for 4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one research. One direction is to further study its anti-cancer properties and potential applications in cancer treatment. Another direction is to study its anti-inflammatory properties and potential applications in treating various inflammatory diseases. Additionally, further studies are needed to determine its toxicity and safety for use in humans. Overall, 4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one has shown great potential in various fields of scientific research and is an exciting compound for future study.
Métodos De Síntesis
4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one is synthesized by reacting 2-bromo-5-chloropyridine-4-carbonyl chloride with thiomorpholine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. 4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one has also been studied for its anti-microbial properties and has shown potential in treating bacterial infections.
Propiedades
IUPAC Name |
(2-bromo-5-chloropyridin-4-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O2S/c11-9-5-7(8(12)6-13-9)10(15)14-1-3-17(16)4-2-14/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNPGPXXLTYJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1C(=O)C2=CC(=NC=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(Z)-(dimethylamino)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2560627.png)
![2-(((6-Bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2560629.png)
![3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2560630.png)
![N-[(4-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2560634.png)


![Methyl 2-{[bis(ethylsulfanyl)methylidene]amino}acetate](/img/structure/B2560638.png)




![4-[4-(Isobutyrylamino)anilino]-4-oxobutanoic acid](/img/structure/B2560647.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2560649.png)
![tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate](/img/structure/B2560650.png)